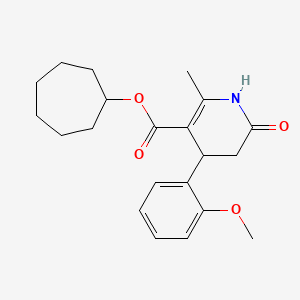

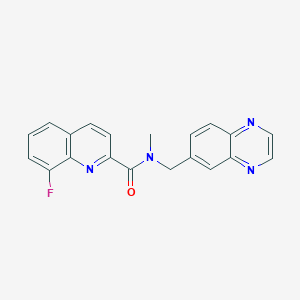

![molecular formula C16H16N4O2S2 B5546802 5-(3,4-二甲氧基苯基)-4-{[(5-甲基-2-噻吩基)亚甲基]氨基}-4H-1,2,4-三唑-3-硫醇](/img/structure/B5546802.png)

5-(3,4-二甲氧基苯基)-4-{[(5-甲基-2-噻吩基)亚甲基]氨基}-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, the synthesis of related triazole compounds involves the reaction of amino-triazole thiones with aldehydes to form Schiff bases, which are then further modified to achieve various substituents on the triazole ring (Xu et al., 2006). Another approach involves the acylation of triazole derivatives with acyl chlorides to introduce different functional groups (L. Labanauskas et al., 2001).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, revealing the arrangement of atoms within the molecule and the spatial configuration of various substituents. For example, a related triazole compound exhibits a crystalline structure in the triclinic system, with specific dihedral angles between the triazole ring and the benzene ring, indicating the potential for diverse molecular interactions and steric effects (G. Sarala et al., 2006).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation, acylation, and alkylation, to introduce or modify functional groups on the molecule. These reactions are fundamental in tailoring the compound's properties for specific applications. For instance, the synthesis of triazole compounds through the reaction with acyl chlorides or alkyl iodides demonstrates the versatility of these molecules in chemical transformations (L. Labanauskas et al., 2001).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystalline form, are crucial for their handling and application in various domains. These properties are influenced by the molecular structure and the nature of substituents on the triazole ring. Research on related triazole compounds provides insights into their physical characteristics, aiding in the development of compounds with desirable physical properties (I. Wawrzycka-Gorczyca & A. Siwek, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of triazole derivatives. These properties are explored through chemical reactions, spectroscopic analysis, and theoretical studies, providing a comprehensive understanding of the compound's behavior in chemical systems. For example, the study of Schiff bases derived from triazole compounds highlights their potential reactivity and application in synthesizing new molecules with desired chemical properties (K. Karrouchi et al., 2016).

科学研究应用

合成和结构分析

合成了与5-(3,4-二甲氧基苯基)-4-{[(5-甲基-2-噻吩基)亚甲基]氨基}-4H-1,2,4-三唑-3-硫醇密切相关的化合物,展示了三唑衍生物在化学合成中的多功能性。该化合物在三斜晶系中结晶,展示了复杂的超分子相互作用,稳定了其晶体结构,暗示了在材料科学和分子工程中的潜在应用 (Xu et al., 2006)。

电化学行为

硫代三唑的电化学研究揭示了它们的氧化还原行为,这对于了解它们在电化学传感器、电池和缓蚀剂中的作用非常重要。本研究提供了有关硫醇化合物氧化机理的基础知识,可能指导开发用于能量存储和转换的新材料 (L. Fotouhi et al., 2002)。

抗菌和抗炎活性

研究合成了显示抗炎活性的衍生物,突出了三唑化合物的药物应用。这些发现表明了基于三唑骨架开发治疗炎症相关疾病的新药的潜力 (L. Labanauskas et al., 2001)。

缓蚀

一项关于基于三唑的席夫碱的研究考察了它们在酸性混合物中对马氏体时效钢的缓蚀作用,显示出很高的效率。这项研究强调了三唑衍生物作为缓蚀剂的用途,这对于保护工业材料至关重要 (R. N. Mary et al., 2021)。

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4-[(E)-(5-methylthiophen-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-10-4-6-12(24-10)9-17-20-15(18-19-16(20)23)11-5-7-13(21-2)14(8-11)22-3/h4-9H,1-3H3,(H,19,23)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSRTLYWHLCOHO-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C=NN2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)/C=N/N2C(=NNC2=S)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethoxyphenyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

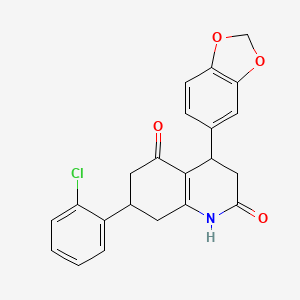

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

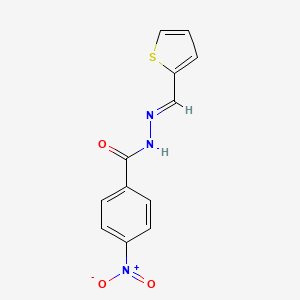

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)

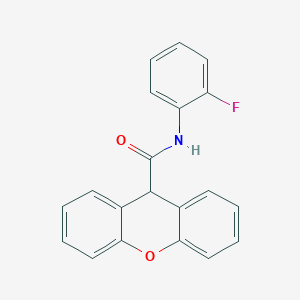

![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)

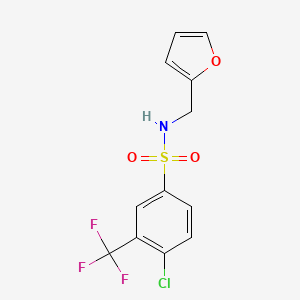

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)

![1-[2-(dimethylamino)ethyl]-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5546819.png)